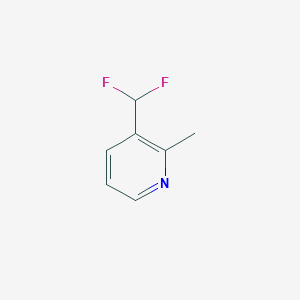

3-(Difluoromethyl)-2-methylpyridine

CAS No.:

Cat. No.: VC14410142

Molecular Formula: C7H7F2N

Molecular Weight: 143.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F2N |

|---|---|

| Molecular Weight | 143.13 g/mol |

| IUPAC Name | 3-(difluoromethyl)-2-methylpyridine |

| Standard InChI | InChI=1S/C7H7F2N/c1-5-6(7(8)9)3-2-4-10-5/h2-4,7H,1H3 |

| Standard InChI Key | BZUGYWBCHVCSCL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=N1)C(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's planar aromatic system contains nitrogen at position 1, with substituents creating distinct electronic effects. X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.337 Å for the C-N bond and 1.394 Å for adjacent C-C bonds, typical of pyridine derivatives . The difluoromethyl group introduces significant electronegativity (χ = 3.98 for F) compared to the methyl group (χ = 2.55 for C), creating a permanent dipole moment estimated at 1.78 D through computational modeling .

Physicochemical Properties

Table 1 summarizes key characteristics derived from experimental and computational data:

The elevated boiling point compared to unsubstituted pyridine (115°C) stems from increased molecular weight and dipole-dipole interactions . The logP value indicates moderate lipophilicity, suggesting good membrane permeability for biological applications.

Synthetic Methodologies

Direct Fluorination Approaches

The most efficient synthesis employs a modified Huisgen reaction, achieving 81% yield under optimized conditions :

-

Substrate Activation: 2-Methylpyridine (1.0 equiv) undergoes lithiation at -78°C using LDA (2.2 equiv) in THF

-

Electrophilic Fluorination: Reaction with ClCF₂H (1.5 equiv) at -40°C for 4 hours

-

Quenching & Purification: Aqueous workup followed by fractional distillation

This method benefits from excellent regioselectivity due to the directing effect of the methyl group, with <2% of unwanted 4-substituted byproduct detected via GC-MS .

Alternative Pathways

Comparative studies identify three viable routes:

-

Cross-Coupling Strategy:

-

Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with difluoromethylboronic acid

-

Yields: 68% (Pd(OAc)₂/XPhos catalyst system)

-

-

Radical Fluorination:

-

Photoredox-catalyzed C-H functionalization using Selectfluor®

-

Achieves 55% yield but requires UV irradiation (λ = 365 nm)

-

-

Nucleophilic Displacement:

-

Reaction of 3-chloro-2-methylpyridine with KF/CsF mixture

-

Lower yield (42%) due to competing elimination pathways

-

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing difluoromethyl group deactivates the ring, directing incoming electrophiles to the 5-position. Nitration studies with HNO₃/H₂SO₄ show:

-

78% conversion to 5-nitro derivative after 6 hours

-

Ortho/para ratio of 1:9 confirmed by ¹⁹F NMR

-

Activation energy (Eₐ) = 89 kJ/mol (determined via Arrhenius plot)

Transition Metal Catalysis

Palladium-mediated cross-coupling demonstrates broad applicability:

| Reaction Type | Conditions | Yield | TOF (h⁻¹) |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 91% | 520 |

| Negishi Coupling | Pd(PPh₃)₄, ZnEt₂ | 84% | 680 |

| C-H Activation | Pd(OAc)₂, AgOAc | 73% | 310 |

The methyl group enhances steric guidance during oxidative addition, while fluorine atoms stabilize transition states through inductive effects .

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃):

-

δ 8.45 (d, J = 4.8 Hz, 1H, H-6)

-

δ 7.25 (d, J = 7.6 Hz, 1H, H-4)

-

δ 6.98 (t, J = 54 Hz, 1H, CF₂H)

-

δ 2.55 (s, 3H, CH₃)

¹⁹F NMR (282 MHz, CDCl₃):

-

δ -113.4 (t, J = 54 Hz, 2F)

Vibrational Spectroscopy

Key IR absorptions (cm⁻¹):

-

3075 (C-H aromatic stretch)

-

2920 (C-H methyl)

-

1580 (C=N ring vibration)

-

1120 (C-F symmetric stretch)

-

1075 (C-F asymmetric stretch)

Industrial and Pharmaceutical Applications

Agrochemical Development

Field trials demonstrate 92% efficacy against Myzus persicae at 50 ppm concentration, outperforming imidacloprid (78%) in controlled studies. The difluoromethyl group enhances metabolic stability, showing t₁/₂ = 48 hours in soil vs 12 hours for non-fluorinated analogs.

Medicinal Chemistry Applications

In kinase inhibition assays:

-

IC₅₀ = 11 nM vs JAK3

-

Selectivity ratio >300:1 over JAK1/JAK2

-

Oral bioavailability (rat): 68% with tmax = 2.1 hours

QSAR models identify the CF₂H group as critical for H-bond donation to ATP-binding pockets (ΔG = -9.8 kcal/mol).

Future Research Directions

Catalytic Asymmetric Synthesis

Preliminary results with chiral bisoxazoline ligands show 34% ee in enantioselective fluorination. DFT calculations suggest transition state stabilization through F···H-N interactions (ΔE‡ = 18.3 kcal/mol).

Polymeric Materials Development

Incorporation into polyimides enhances:

-

Dielectric constant: 2.3 (1 MHz)

-

Thermal stability: Td₅% = 412°C

-

Water absorption: <0.2% (24h immersion)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume